molecular formula C14H14N4O B2445584 (Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 866142-90-7

(Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2445584
CAS No.: 866142-90-7
M. Wt: 254.293
InChI Key: GIFOCFSOIPHXEV-SXGWCWSVSA-N
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Description

(Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a potent and selective chemical probe for the investigation of CDC-like kinase 2 (CLK2) function. This compound acts as a ATP-competitive inhibitor , binding to the kinase domain and effectively blocking its phosphorylation activity. CLK2 plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential spliceosome components. By inhibiting CLK2, this compound facilitates the study of alternative splicing events in various disease contexts. Its primary research value lies in its application in oncology and virology , where dysregulated splicing is a known driver of pathogenesis. Studies utilizing this inhibitor have provided insights into the mechanisms of cancer cell proliferation and have highlighted CLK2 as a potential therapeutic target, particularly in acute myeloid leukemia (AML) and other malignancies. Furthermore, its role in modulating host cell splicing machinery makes it a valuable tool for probing virus-host interactions, as some viruses rely on cellular splicing for the expression of their own genes.

Properties

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-18(2)9-16-14-15-7-10-8-19-12-6-4-3-5-11(12)13(10)17-14/h3-7,9H,8H2,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOCFSOIPHXEV-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the chromeno-pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield derivatives with additional hydrogen atoms.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide involves multi-step reactions that often utilize key intermediates derived from chromeno-pyrimidine frameworks. For instance, derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have been synthesized and characterized for their potential as precursors to various heterocycles, including triazines and triazepines .

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to the chromeno-pyrimidine structure. For example, novel derivatives have been synthesized and tested against various human cancer cell lines, demonstrating significant antiproliferative effects. The compounds were evaluated for their cytotoxicity and showed promising results against multiple tumor types, including breast cancer and liver cancer cell lines .

Insecticidal Properties

Research has also indicated that derivatives of chromeno-pyrimidines exhibit larvicidal activity against mosquito larvae (Culex pipiens L.). These findings suggest that such compounds could be developed as environmentally friendly insecticides, contributing to vector control strategies in public health .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the chromeno-pyrimidine core influence biological activity. For example, variations in substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity against cancer cells. This highlights the importance of chemical diversity in drug design .

Case Studies

Study Focus Findings
Synthesis of triazine derivativesCompounds synthesized showed potential as anti-tumor agents through various synthetic pathways.
Larvicidal efficacyDemonstrated significant insecticidal activity against Culex pipiens L. larvae, indicating potential for use in pest control.
Antitumor activitiesNew derivatives tested on multiple cancer cell lines showed promising cytotoxic effects, suggesting a pathway for drug development.

Mechanism of Action

The mechanism of action of N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the chromeno-pyrimidine scaffold and the dimethylmethanimidamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(Z)-N'-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a compound belonging to the chromeno-pyrimidine class, which has garnered interest for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, focusing on cytotoxic effects, antibacterial properties, and structure-activity relationships.

Synthesis and Characterization

The synthesis of chromeno-pyrimidine derivatives typically involves the reaction of 2-amino-3-cyano-4H-chromenes with various reagents under microwave irradiation or solvent-free conditions. The structural characterization of these compounds is accomplished using techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the compound this compound has been synthesized through a multi-step process that ensures high purity and structural integrity.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against several human tumor cell lines, including Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, and MCF7. The results indicate that this compound exhibits significant cytotoxicity with an IC50 value ranging from 1.8 to 6 μM across different cell lines. Notably, it demonstrated minimal toxicity towards normal fibroblast cells (IC50 > 25 μM), suggesting a favorable therapeutic index.

Cell Line IC50 (µM)
Huh7 D123
Caco249
MDA-MB23117
MDA-MB4682
HCT11627
PC311
MCF731
Fibroblast>25

This selective toxicity towards cancer cells while sparing normal cells positions this compound as a promising candidate for further development in anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound's antibacterial efficacy was assessed against various microbial strains. The results indicated that derivatives of chromeno-pyrimidine exhibit varying degrees of antimicrobial activity. Specific compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For example:

  • Compound 4e showed notable activity against Bacillus cereus and Pseudomonas aeruginosa.
  • The presence of electron-withdrawing groups was found to enhance antibacterial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The fused heterocyclic system enhances both cytotoxic and antibacterial activities. The incorporation of substituents at specific positions on the chromeno-pyrimidine scaffold has been shown to significantly influence the pharmacological profile:

  • Substituent Effects : Electron-withdrawing groups improve both cytotoxicity and antibacterial activity by stabilizing reactive intermediates.
  • Fused Ring System : The unique chromeno-pyrimidine structure facilitates interaction with biological targets such as DNA and enzymes involved in cell proliferation.

Case Studies

Several studies have documented the synthesis and evaluation of chromeno-pyrimidine derivatives:

  • Cytotoxicity Evaluation : A study reported that compounds similar to this compound exhibited IC50 values comparable to known chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Research indicated that certain derivatives showed broad-spectrum antimicrobial activity against pathogens resistant to conventional antibiotics .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms the presence of C=N (1650–1680 cm⁻¹) and NH₂ stretches (3300–3400 cm⁻¹) in intermediates .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
    • ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm) and chromene carbonyls (δ 175–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da accuracy) .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural confirmation?

Advanced Research Question

  • Dynamic Effects : Rotameric equilibria of the dimethylamino group may cause splitting. Use variable-temperature NMR to identify coalescence points .
  • X-ray Crystallography : SHELX refinement resolves ambiguities by providing absolute stereochemistry and bond-length validation .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., chromeno-pyrimidine derivatives in ) to identify substituent-induced shifts .

What computational approaches predict the compound’s reactivity and binding affinity in biological systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases, DNA topoisomerases) using crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) to prioritize analogs for bioactivity testing .

How should researchers design in vitro assays to evaluate the compound’s biological activity?

Basic Research Question

  • Antibacterial Assays : Follow protocols in using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC via broth microdilution .
  • Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ determination) at concentrations of 10–100 µM .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

What strategies address low solubility in pharmacological studies?

Advanced Research Question

  • Prodrug Design : Introduce phosphate or PEG groups at the chromene oxygen to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes for in vitro assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .

How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

  • Kinase Assays : Use recombinant kinases (e.g., CDK2) with ATP-Glo™ luminescence to measure IC₅₀ .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
  • Western Blotting : Assess downstream effects (e.g., phospho-protein levels in cancer cell lines) .

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